Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate
Overview
Description
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 It is known for its unique structure, which includes a tert-butyl group, an oxazinan ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to form the desired product. One common method involves the use of tert-butyl carbamate and a cyclic carbonate precursor under specific reaction conditions. For example, the reaction can be carried out in the presence of a catalyst such as tin(II) octoate (Sn(Oct)2) at relatively low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazinan derivatives, while reduction can produce amines .
Scientific Research Applications
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
- Tert-butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is unique due to its specific oxazinan ring structure and the presence of both tert-butyl and carbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxazinan ring structure, which contributes to its unique biological properties. The compound is represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | CHNO |
CAS Number | 500720-15-0 |
Molecular Weight | 216.25 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act on various receptors, including those involved in inflammation and immune response, modulating their activity and leading to therapeutic effects.
- DNA Interaction : Similar compounds have demonstrated the ability to bind DNA and interfere with replication processes, which could lead to cell cycle arrest in cancer cells.
Biological Activities
The compound exhibits a range of biological activities that have been explored in various studies:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. Case Study : A study conducted on human breast cancer cell lines reported a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of arthritis, indicating its potential for treating inflammatory diseases. Research Finding : In a rodent model of colitis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Distribution | Widely distributed in tissues |
Metabolism | Primarily hepatic |
Elimination Half-life | Approximately 6 hours |
Safety and Toxicity
While the biological activities are promising, safety profiles must also be considered:
- Toxicity Studies : Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
- Mutagenicity Tests : No significant mutagenic effects have been reported in standard assays.
Properties
IUPAC Name |
tert-butyl N-(3-oxooxazinan-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-5-14-11-7(6)12/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFVYHVAGWBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCONC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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